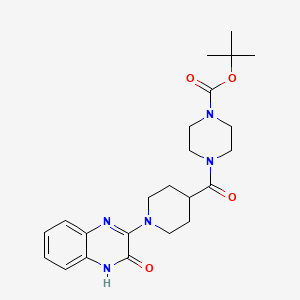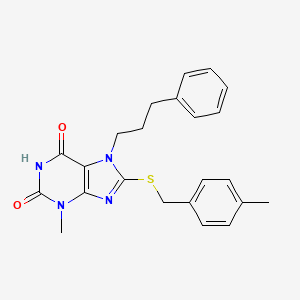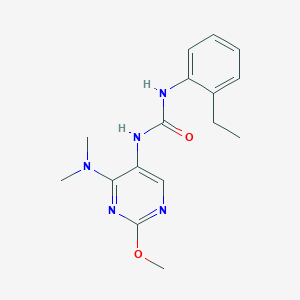
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea, also known as DMAPU, is a chemical compound that has been widely studied in the field of medicinal chemistry. DMAPU is a potent inhibitor of protein kinase B (PKB), also known as Akt, which is an important regulator of cell survival, proliferation, and metabolism.
Wirkmechanismus
PKB is a serine/threonine kinase that is activated by phosphoinositide 3-kinase (PI3K) signaling pathway. Activated PKB phosphorylates a variety of downstream targets that regulate cell survival, proliferation, and metabolism. 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea inhibits PKB by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting PKB signaling. This compound also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects in preclinical models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea in lab experiments include its potent and selective inhibition of PKB, as well as its ability to enhance the efficacy of chemotherapy and radiation therapy. The limitations of using this compound include its potential toxicity and off-target effects, as well as the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
For the development of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea include the optimization of its pharmacokinetic properties, the identification of biomarkers of response, and the evaluation of its efficacy in clinical trials. In addition, this compound may have potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea involves the reaction of 4-(dimethylamino)-2-methoxypyrimidine-5-carbaldehyde with 3-(2-ethylphenyl)urea in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism to form this compound as a white crystalline solid with a melting point of 180-182°C.
Wissenschaftliche Forschungsanwendungen
1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-ethylphenyl)urea has been extensively studied as a potential therapeutic agent for the treatment of cancer and other diseases. The inhibition of PKB by this compound leads to the activation of several downstream signaling pathways that regulate cell growth, differentiation, and apoptosis. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-11-8-6-7-9-12(11)18-15(22)19-13-10-17-16(23-4)20-14(13)21(2)3/h6-10H,5H2,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKTURWDGXVRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2618817.png)
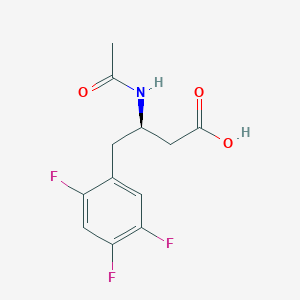
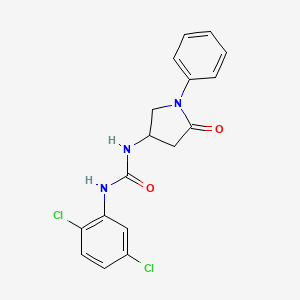
![Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2618827.png)

![2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618829.png)
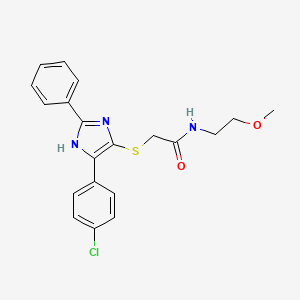

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2618832.png)
![2-(4-ethoxyphenyl)-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2618833.png)

